molecular formula C25H32N2O6 B577013 (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one CAS No. 13467-47-5

(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one

Cat. No.: B577013
CAS No.: 13467-47-5
M. Wt: 456.539
InChI Key: NVRFOCOGUIYAQL-LGDWWMFGSA-N
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Description

(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one is a complex organic compound with the molecular formula C25H32N2O6 It is a derivative of aspidospermidine, a type of indole alkaloid This compound is known for its intricate structure, which includes multiple methoxy groups and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one typically involves multiple steps, starting from simpler precursors. One common approach is the modification of aspidospermidine derivatives through methylation and oxidation reactions . The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic processes may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Potential use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Aspidospermidine: The parent compound from which (1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one is derived.

    O-Methylaspidospermidine: A closely related compound with similar structural features.

    21-Oxoaspidospermidine: Another derivative with a similar oxidation state.

Uniqueness

(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[134301,1604,1206,11012,16]docosa-6,8,10-trien-18-one is unique due to its specific combination of functional groups and its potential for diverse chemical modifications

Properties

CAS No.

13467-47-5

Molecular Formula

C25H32N2O6

Molecular Weight

456.539

InChI

InChI=1S/C25H32N2O6/c1-5-18(28)27-17-7-9-23-8-6-11-26-12-10-24(17,25(23,26)33-19(29)14-23)15-13-16(30-2)21(31-3)22(32-4)20(15)27/h13,17H,5-12,14H2,1-4H3/t17-,23-,24-,25+/m1/s1

InChI Key

NVRFOCOGUIYAQL-LGDWWMFGSA-N

SMILES

CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)OC)OC)OC)OC(=O)C4

Origin of Product

United States

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